

Trehalulose vs. Sucrose: A Comparative Guide to Non-Cariogenic Properties

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Compound of Interest

Compound Name: Trehalulose

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The quest for non-cariogenic sweeteners has led to the investigation of various sugar isomers, with **trehalulose** emerging as a promising alternative to sucrose. This guide provides an objective comparison of the non-cariogenic properties of **trehalulose** and sucrose, supported by experimental data. It delves into the microbiological and biochemical differences that underpin their distinct effects on dental health, offering detailed experimental protocols for the key studies cited.

Executive Summary

Sucrose has long been identified as a primary dietary factor in the development of dental caries.^{[1][2]} Its rapid fermentation by oral bacteria, particularly *Streptococcus mutans*, leads to a significant drop in plaque pH, creating an acidic environment conducive to enamel demineralization. Furthermore, sucrose serves as a unique substrate for glucosyltransferases (GTases), enzymes that synthesize extracellular polysaccharides (EPS). These sticky glucans are crucial for the formation and adhesion of dental plaque, fostering a cariogenic biofilm.

In stark contrast, **trehalulose**, a structural isomer of sucrose, exhibits significant non-cariogenic properties. Experimental evidence demonstrates that **trehalulose** is not readily metabolized by cariogenic bacteria, does not contribute to acid production, and does not support the synthesis of the adhesive glucans that are fundamental to plaque formation. Consequently, the substitution of sucrose with **trehalulose** has been shown to significantly reduce the incidence of dental caries in animal models.^[3]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies on **trehalulose** and sucrose.

Table 1: Effect on Dental Caries in a Rat Model

Sweetener	Infection with <i>S. sobrinus</i> 6715	Caries Score (Mean \pm SD)	Reduction in Caries vs. Sucrose
Sucrose	Yes	38.5 \pm 8.7	-
Trehalulose	Yes	1.8 \pm 1.2	95.3%

Data adapted from a study on specific pathogen-free rats fed a diet containing either sucrose or **trehalulose** for a specified period.[\[3\]](#)

Table 2: In Vitro Acid Production by Streptococcus mutans

Substrate	Initial pH	Final pH (after 24h)	pH Drop
Sucrose	7.0	4.2	2.8
Trehalulose	7.0	6.8	0.2

In vitro study measuring the pH of a culture medium containing *S. mutans* after incubation with the respective sugar.

Table 3: Glucosyltransferase (GTase) Activity and Bacterial Adherence

Substrate	GTase Substrate	Insoluble Glucan Synthesis	Inhibition of Sucrose-Dependent Adherence of <i>S. sobrinus</i>
Sucrose	Yes	Yes	-
Trehalulose	No	No	46%

Data from in vitro assays measuring the synthesis of water-insoluble glucans by GTases and the adherence of *S. sobrinus* to a glass surface in the presence of sucrose.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Animal Model of Dental Caries

This protocol is based on the established rat model for inducing and evaluating dental caries.

Objective: To compare the cariogenicity of dietary **trehalulose** and sucrose in rats infected with cariogenic bacteria.

Materials:

- Specific pathogen-free Sprague-Dawley rats.
- Cariogenic diet containing 56% of either sucrose or **trehalulose**.
- Cultures of *Streptococcus mutans* or *Streptococcus sobrinus*.
- Sterile swabs.
- Keyes' method for caries scoring.[\[4\]](#)[\[5\]](#)

Procedure:

- Weanling rats are housed in a controlled environment and rendered orally sterile with antibiotics.
- The rats are infected with a known cariogenic bacterial strain, such as *S. mutans* MT8148R or *S. sobrinus* 6715, via oral swabs.[\[3\]](#)
- Animals are divided into experimental groups and fed a powdered cariogenic diet (e.g., Diet 2000) containing either 56% sucrose or 56% **trehalulose** ad libitum for a period of 60-90 days.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- At the end of the experimental period, the animals are euthanized, and their mandibles and maxillae are removed.
- The teeth are stained with a disclosing solution (e.g., murexide) to visualize carious lesions.
- Dental caries are scored according to the Keyes' scoring system, which evaluates the extent and severity of lesions on different tooth surfaces.[\[4\]](#)[\[5\]](#)

In Vitro Acid Production by *Streptococcus mutans*

This protocol outlines the method for measuring the acidogenic potential of **trehalulose** and sucrose.

Objective: To determine the extent of acid production by *S. mutans* when metabolizing either **trehalulose** or sucrose.

Materials:

- *Streptococcus mutans* culture (e.g., ATCC 25175).
- Brain Heart Infusion (BHI) broth.
- Solutions of 1% (w/v) **trehalulose** and 1% (w/v) sucrose.
- pH meter with a microelectrode.
- Incubator.

Procedure:

- *S. mutans* is grown overnight in BHI broth.
- The bacterial cells are harvested by centrifugation, washed with a salt solution, and resuspended to a standard optical density.
- The bacterial suspension is added to separate test tubes containing the 1% **trehalulose** and 1% sucrose solutions. A control tube with no added sugar is also prepared.
- The initial pH of each suspension is measured.
- The tubes are incubated at 37°C under anaerobic conditions.
- The pH of each suspension is measured at regular intervals (e.g., 1, 4, 8, and 24 hours) to monitor the change in acidity.[\[8\]](#)[\[9\]](#)

Glucosyltransferase (GTase) Activity Assay

This protocol describes the measurement of water-insoluble glucan synthesis from sucrose and the inhibitory effect of **trehalulose**.

Objective: To assess whether **trehalulose** can act as a substrate for GTase and to quantify its inhibitory effect on sucrose-dependent glucan synthesis.

Materials:

- Crude or purified GTase enzyme from *S. mutans*.
- [¹⁴C]-labeled sucrose.
- Unlabeled sucrose and **trehalulose**.
- Phosphate buffer.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- A reaction mixture is prepared containing the GTase enzyme in a phosphate buffer.
- For the substrate assay, either [^{14}C]-sucrose or **trehalulose** is added to the reaction mixture.
- For the inhibition assay, a fixed concentration of [^{14}C]-sucrose is used, and varying concentrations of **trehalulose** are added.[\[10\]](#)
- The reaction mixtures are incubated at 37°C for a set period (e.g., 1-2 hours).
- The reaction is stopped, and the water-insoluble glucans are collected on glass fiber filters.
- The amount of [^{14}C]-labeled glucan synthesized is quantified using a scintillation counter.[\[11\]](#)

In Situ Plaque pH Measurement

This protocol details the methodology for measuring pH changes in dental plaque after a sugar rinse.

Objective: To compare the effect of **trehalulose** and sucrose on the pH of dental plaque in a human oral environment.

Materials:

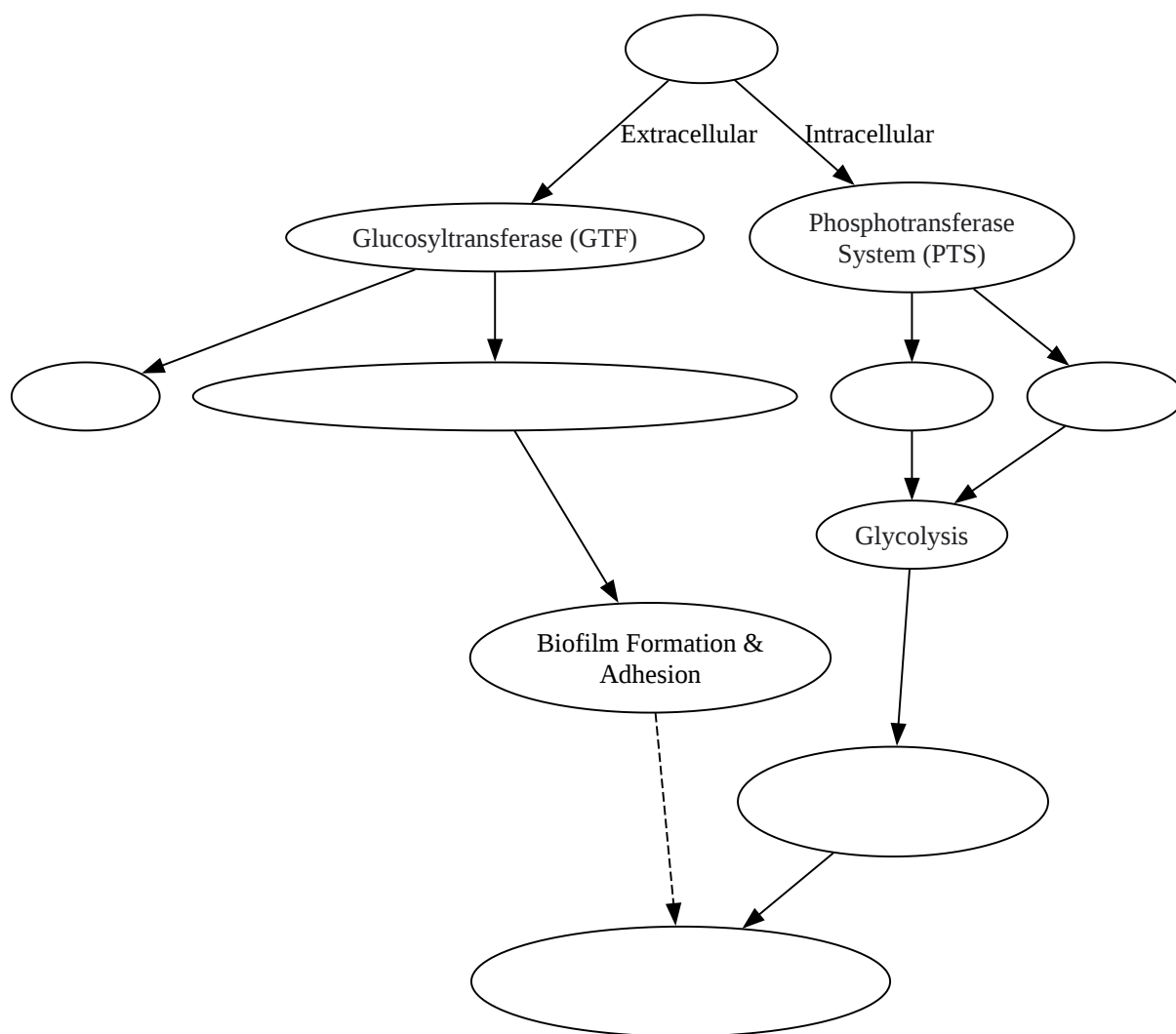
- Human volunteers.
- 10% (w/v) solutions of **trehalulose** and sucrose.
- Microelectrode for pH measurement.
- Sterile dental instruments for plaque collection.

Procedure:

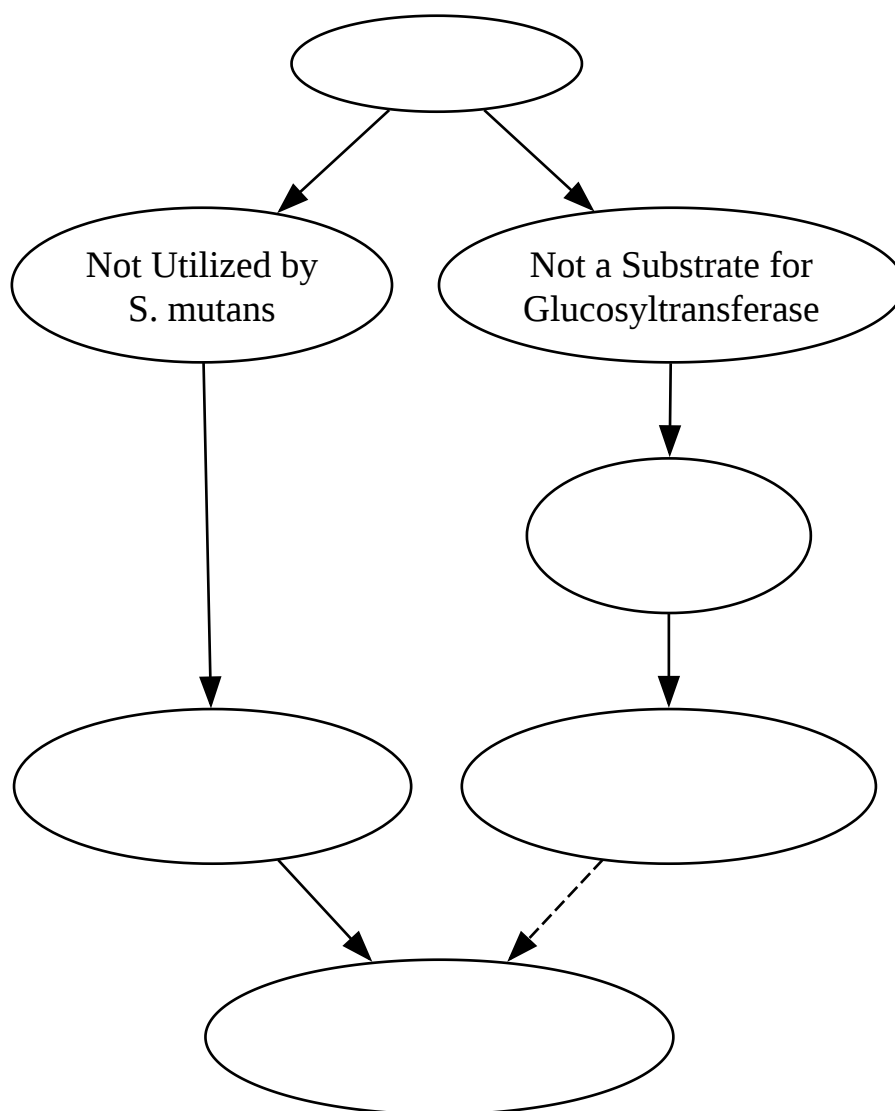
- Volunteers refrain from oral hygiene for 24-48 hours to allow for plaque accumulation.
- A baseline plaque pH reading is taken from a designated tooth surface.[\[12\]](#)[\[13\]](#)

- Participants rinse their mouths with either the 10% **trehalulose** or 10% sucrose solution for a standardized period (e.g., 1 minute).[\[14\]](#)
- Plaque pH is measured at regular intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes) after the rinse to construct a Stephan curve.[\[14\]](#)
- The minimum pH reached and the duration for which the pH remains below the critical level (pH 5.5) are recorded.

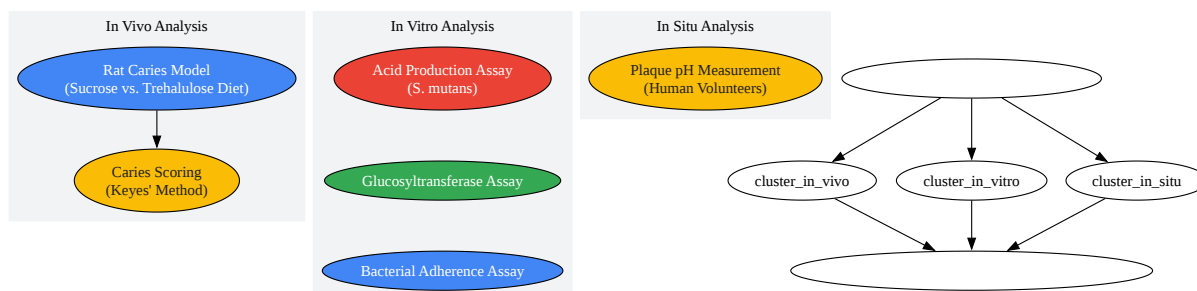
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